molecular formula C17H23N3O4 B5517522 1-(2-ethoxyethyl)-5-(1,4-oxazepan-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

1-(2-ethoxyethyl)-5-(1,4-oxazepan-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5517522
M. Wt: 333.4 g/mol
InChI Key: QWNQVQLYOUVBTD-UHFFFAOYSA-N
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Description

1-(2-ethoxyethyl)-5-(1,4-oxazepan-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.16885622 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and H1-antihistaminic Activity A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles, including derivatives of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole, demonstrated significant antihistaminic activity both in vitro and in vivo. The presence of an oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus was crucial for potent antihistaminic activity. One compound from this series, identified as being 39 times more potent than chlorpheniramine maleate, was highlighted for clinical evaluation due to its unique structure and high potency (Iemura et al., 1986).

Chemical Synthesis and Structural Studies Benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized from N-alkylated benzimidazole 2-carboxaldehyde, leading to compounds with potential nonlinear optical (NLO) properties. Computational studies, including X-ray diffraction and DFT, suggested these compounds, particularly compound 9, as promising candidates for NLO applications. This highlights the structural versatility and functional adaptability of benzimidazole derivatives in developing novel materials (Almansour et al., 2016).

Antimicrobial and Antifilarial Potential Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized and evaluated for their potential as antineoplastic and antifilarial agents. Some compounds demonstrated significant growth inhibition in cell lines and notable in vivo antifilarial activity, indicating the therapeutic potential of benzimidazole derivatives beyond their well-known antihistaminic effects (Ram et al., 1992).

Cancer Research and DNA Interaction A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized and characterized. These complexes exhibited substantial in vitro cytotoxic effect against various human cancer cell lines, suggesting their potential as anticancer agents. The compounds showed effective DNA binding, cellular DNA lesion, and induced apoptosis in cancer cells, highlighting the role of benzimidazole derivatives in developing novel chemotherapeutic agents (Paul et al., 2015).

Properties

IUPAC Name

3-(2-ethoxyethyl)-6-(1,4-oxazepane-4-carbonyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-2-23-11-8-20-15-5-4-13(12-14(15)18-17(20)22)16(21)19-6-3-9-24-10-7-19/h4-5,12H,2-3,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNQVQLYOUVBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCCOCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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